4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide
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Overview
Description
4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide is a chemical compound with the molecular formula C14H20N4O It is a heterocyclic compound containing both pyrrole and pyrazine rings, which are known for their biological activities
Preparation Methods
The synthesis of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide involves several steps. One common synthetic route includes the formation of a domino imine, followed by intramolecular annulation, and then a Ugi-azide reaction . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide can be compared with other similar compounds, such as:
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzenamine: Another related compound with variations in its functional groups, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
438220-24-7 |
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Molecular Formula |
C15H22N4O |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C15H22N4O/c16-17-15(20)13-5-3-12(4-6-13)10-18-8-9-19-7-1-2-14(19)11-18/h3-6,14H,1-2,7-11,16H2,(H,17,20) |
InChI Key |
CACHMYNZAJAHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CC3=CC=C(C=C3)C(=O)NN |
Origin of Product |
United States |
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